molecular formula C21H17N3O2 B5452360 4-cyano-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide

4-cyano-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide

Cat. No.: B5452360
M. Wt: 343.4 g/mol
InChI Key: DEAAZEAPOBKYJM-UHFFFAOYSA-N
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Description

“4-cyano-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide” is a complex organic compound. It contains a cyano group (-CN), a benzamide group (a benzene ring attached to a carboxamide), and a pyridin group (a benzene ring with one carbon atom replaced by a nitrogen atom). These functional groups suggest that this compound may have interesting chemical properties and potential uses .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The process typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is often involved in reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Properties

IUPAC Name

4-cyano-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-15-5-2-3-7-19(15)26-21-18(6-4-12-23-21)14-24-20(25)17-10-8-16(13-22)9-11-17/h2-12H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAAZEAPOBKYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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